2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide
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Description
2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide is a chemical compound with potential applications in scientific research. It is commonly referred to as compound 1 and has been studied for its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis and Crystal Structures
A study by Younes et al. (2020) focused on synthesizing a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, closely related to the compound . These compounds were synthesized through direct acylation reactions and analyzed using X-ray single crystallography. One derivative, containing a 3,5-dinitrophenyl group, was identified for its exceptional performance in the naked-eye detection of fluoride anions in solution, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
Chemosensors for Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized compounds similar to "2-cyano-N-(naphthalen-1-yl)-3-(thiophen-3-yl)prop-2-enamide" for their molecular recognition abilities toward transition metal ions. They demonstrated remarkable selectivity towards Cu2+ ions, indicating the potential use of such compounds in the development of chemosensors (Gosavi-Mirkute et al., 2017).
Fluorescence Derivatisation of Amino Acids
Frade et al. (2007) explored the fluorescence derivatization of amino acids using compounds structurally related to the query compound. They achieved strong fluorescence with a maximum emission of about 415 nm, which has implications for biological assays and the development of fluorescent markers (Frade et al., 2007).
Properties
IUPAC Name |
2-cyano-N-naphthalen-1-yl-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c19-11-15(10-13-8-9-22-12-13)18(21)20-17-7-3-5-14-4-1-2-6-16(14)17/h1-10,12H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTYCQCDMVTYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=CC3=CSC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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